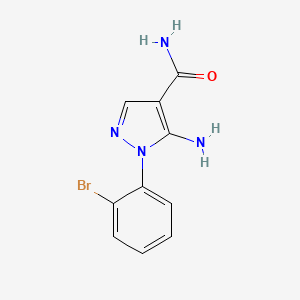

5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-1-(2-bromophenyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN4O/c11-7-3-1-2-4-8(7)15-9(12)6(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIJZTWFGFMKGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)N)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The pyrazole ring is typically constructed via cyclocondensation between a β-keto ester and a substituted hydrazine. For the 2-bromophenyl variant, 2-bromophenylhydrazine reacts with ethyl acetoacetate or analogous β-keto esters under acidic or catalytic conditions.

Representative Procedure

-

Cyclocondensation :

-

2-Bromophenylhydrazine (1.0 equiv) and ethyl acetoacetate (1.2 equiv) are refluxed in ethanol with catalytic acetic acid (10 mol%) at 80°C for 12 hours.

-

Intermediate: Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate.

-

-

Hydrolysis :

-

The ester intermediate is hydrolyzed using NaOH (2.0 equiv) in ethanol/water (3:1) at 60°C for 6 hours to yield 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid.

-

-

Amidation :

Key Data

| Step | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Cyclocondensation | 70–75 | 90 | EtOH, AcOH, 80°C, 12 h |

| Hydrolysis | 85–90 | 95 | NaOH, EtOH/H₂O, 60°C, 6 h |

| Amidation | 65–70 | 98 | SOCl₂, NH₄OH, 0–5°C, 2 h |

Multi-Component Reactions (MCRs)

MCRs streamline synthesis by combining precursors in a single pot. A modified Hantzsch pyrazole synthesis employs:

-

2-Bromobenzaldehyde , malononitrile, and hydrazine hydrate in ethanol under microwave irradiation (100°C, 30 min).

-

Post-reaction, the nitrile group is hydrolyzed to carboxamide using H₂O₂/H₂SO₄.

Advantages :

Optimization of Reaction Conditions

Catalytic Systems

Solvent Effects

| Solvent | Yield (%) | Notes |

|---|---|---|

| Ethanol | 70–75 | Eco-friendly, moderate polarity |

| DMF | 80–85 | Polar aprotic, enhances solubility |

| THF | 65–70 | Low boiling point, faster kinetics |

Temperature and Time

-

Cyclocondensation : Optimal at 80–100°C for 6–12 hours. Higher temperatures (>110°C) risk dehalogenation of the bromophenyl group.

-

Amidation : Low temperatures (0–5°C) minimize side reactions like over-amination.

Characterization and Analytical Validation

Spectroscopic Methods

Crystallographic Analysis

Single-crystal X-ray diffraction confirms:

-

Planar pyrazole ring with dihedral angles of 10–15° relative to the bromophenyl group.

-

Hydrogen-bonding networks between the carboxamide and amino groups.

Challenges and Mitigation Strategies

Solubility Limitations

Steric Hindrance

-

Issue : Ortho-substituted bromine impedes functionalization at position 4.

-

Solution : Use bulky base (e.g., DBU) to deprotonate intermediates and improve reactivity.

Industrial Scalability Considerations

Green Chemistry Approaches

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Structural Characteristics

5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its structure includes:

- Amino group at the 5-position

- Bromophenyl moiety at the 1-position

- Carboxamide group at the 4-position

This unique arrangement allows for significant interactions with biological targets, enhancing its potential as a therapeutic agent.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A notable study synthesized derivatives of 5-amino-1H-pyrazole-4-carboxamide, demonstrating that these compounds can act as pan-FGFR covalent inhibitors. For instance, one derivative (compound 10h) exhibited nanomolar activity against multiple FGFRs and effectively suppressed the proliferation of several cancer cell lines, including lung and gastric cancer cells, with IC50 values ranging from 19 to 73 nM .

Infectious Disease Treatment

The compound has also been investigated for its efficacy against Cryptosporidium parvum, a leading cause of pediatric diarrhea. Selective inhibitors based on the 5-amino-1H-pyrazole-4-carboxamide scaffold have shown promising results in both in vitro and in vivo models. For example, compounds derived from this scaffold demonstrated significant efficacy in reducing oocyst shedding in infected mice, indicating potential for therapeutic use against cryptosporidiosis .

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide with similar compounds differing in substituents on the phenyl ring or pyrazole core:

*Calculated based on molecular formula C10H9BrN4O.

†Corrected molecular weight (original data in conflicts with carboxamide structure).

Key Observations :

- Electron-withdrawing vs. Methoxy (para) is electron-donating, which may increase solubility but reduce reactivity .

Antitumor Activity

- 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide: Exhibits excellent antitumor activity in preliminary screens .

Antibacterial Activity

- 5-Amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxamide (199): Serves as a precursor for pyrazolo[3,4-d]pyrimidines, which demonstrate antibacterial effects .

Kinase Inhibition

- 5-Amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxamide: Intermediate in synthesizing Src kinase inhibitors, highlighting the role of carboxamide derivatives in targeting enzymatic pathways .

Biological Activity

5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and enzyme inhibition. This article explores its biological activity, mechanisms, structural optimization, and recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its biological significance. The presence of the bromine atom at the 2-position of the phenyl group enhances its reactivity and potential for interaction with biological targets. The carboxamide group at the 4-position contributes to its solubility and ability to form hydrogen bonds, which is crucial for binding to enzymes and receptors.

This compound primarily acts through:

- Enzyme Inhibition : It inhibits specific enzymes by binding to their active sites, thereby blocking substrate access. This action can lead to anti-inflammatory and anticancer effects.

- Receptor Modulation : The compound can act as either an agonist or antagonist depending on the receptor involved, influencing various signaling pathways critical in cancer progression.

Anticancer Properties

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit potent anticancer activity. Notably:

- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can significantly suppress the growth of various cancer cell lines, including lung (NCI-H520), gastric (SNU-16), and colorectal cancers, with IC50 values ranging from 19 nM to 73 nM .

| Cell Line | IC50 Value (nM) |

|---|---|

| NCI-H520 (Lung) | 19 |

| SNU-16 (Gastric) | 59 |

| KATO III (Gastric) | 73 |

Enzyme Inhibition

The compound has been investigated for its role as a pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor. It has demonstrated nanomolar activity against FGFR1, FGFR2, FGFR3, and specific gatekeeper mutants, making it a promising candidate for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives can be significantly influenced by structural modifications. For instance:

- Bromine Substitution : The presence of bromine enhances binding affinity due to halogen bonding interactions.

- Amino Group Modifications : Alterations in the amino group have been shown to affect the potency against intracellular targets .

Case Studies and Recent Findings

Recent studies highlight the compound's potential in various applications:

- Anticancer Activity : A study revealed that certain derivatives exhibited broad-spectrum anticancer activity with mean growth inhibition rates exceeding 43% across multiple cell lines .

- Molecular Docking Studies : These studies indicate that the binding modes of this compound are similar to those of established inhibitors, suggesting a viable pathway for drug design .

- Pharmacokinetics : Investigations into the pharmacokinetics of related compounds have shown that while they exhibit low toxicity profiles, some may induce hepatotoxicity or interact with drug metabolism pathways, necessitating careful evaluation .

Q & A

Q. What are the established synthetic routes for 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide, and how are intermediates characterized?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketoesters or β-ketoamides. For example, and describe analogous compounds synthesized via nucleophilic substitution and cyclization reactions. Key intermediates (e.g., pyrazole rings) are characterized using NMR, IR, and mass spectrometry. Reaction conditions (temperature, solvent, catalysts) are critical for regioselectivity and yield optimization .

Q. How is the structural identity of this compound confirmed in academic research?

Structural confirmation relies on spectroscopic techniques:

- 1H/13C NMR : Assigns proton and carbon environments, distinguishing substituents on the pyrazole core (e.g., bromophenyl vs. carboxamide groups) .

- X-ray crystallography : Resolves molecular conformation, as seen in , where dihedral angles between aromatic rings and hydrogen-bonding patterns were determined for a dichlorophenyl analog .

- Elemental analysis : Validates purity and stoichiometry .

Q. What preliminary biological activities have been reported for pyrazole-4-carboxamide derivatives?

Pyrazole carboxamides are screened for enzyme inhibition (e.g., carbonic anhydrase, histone deacetylase) using fluorometric or colorimetric assays. highlights inhibitory activity against phosphodiesterases, suggesting potential therapeutic applications in inflammation or neurology. Initial cytotoxicity is assessed via MTT assays on cell lines .

Advanced Research Questions

Q. How do substituent variations (e.g., bromophenyl position) influence structure-activity relationships (SAR) in pyrazole carboxamides?

SAR studies compare analogs with halogen substitutions (e.g., 2-bromo vs. 4-bromo). and demonstrate that steric and electronic effects alter binding affinity. For instance, 2-bromophenyl derivatives may exhibit enhanced π-stacking in enzyme active sites compared to para-substituted analogs. Computational docking (e.g., AutoDock Vina) predicts binding modes, validated by enzymatic IC50 values .

Q. How should researchers address contradictions in crystallographic data for pyrazole derivatives?

Discrepancies in dihedral angles or hydrogen-bonding networks (e.g., intramolecular vs. intermolecular interactions) require multi-technique validation:

- Temperature-dependent crystallography : Assesses conformational flexibility.

- DFT calculations : Predicts energetically favorable conformers.

- Solid-state NMR : Cross-validates hydrogen-bonding patterns. highlights intramolecular N–H⋯O bonding in a dichlorophenyl analog, which may differ in bromophenyl derivatives due to halogen size .

Q. What strategies optimize synthetic yield and scalability for this compound?

Yield optimization involves:

- Catalyst screening : Palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions).

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity, as seen in for analogous esters .

Q. What mechanistic insights exist for its enzyme inhibition?

Mechanistic studies use kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). suggests pyrazole carboxamides act as active-site inhibitors for carbonic anhydrase, with bromine enhancing halogen bonding to catalytic zinc ions. Mutagenesis studies validate key residues involved .

Q. How does computational modeling predict metabolic stability and toxicity?

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles are modeled using software like Schrödinger’s QikProp. Parameters include logP (lipophilicity), CYP450 inhibition, and Ames test predictions. highlights pyrazole derivatives with low hepatotoxicity risk, but bromine may increase metabolic halflife via reduced cytochrome P450 activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.